1-(5-Fluoro-2-methylphenyl)butan-1-ol
Description
1-(5-Fluoro-2-methylphenyl)butan-1-ol is a fluorinated aromatic alcohol with a molecular formula of C₁₁H₁₅FO. Its structure consists of a butan-1-ol backbone substituted at the first carbon with a 5-fluoro-2-methylphenyl group.
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFQQBWAYCUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-6-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: 1-(3-Fluoro-6-methylphenyl)-1-butanone, 1-(3-Fluoro-6-methylphenyl)butanoic acid.
Reduction: 1-(3-Fluoro-6-methylphenyl)butane, this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
1-(5-Fluoro-2-methylphenyl)butan-1-ol serves as a scaffold for the development of new pharmaceuticals, particularly targeting neurological disorders and cancer therapies. The fluorinated aromatic ring enhances the compound's biological activity and bioavailability, making it a candidate for further research in drug design.
Case Study: Anticancer Activity
Research has indicated that compounds with fluorinated phenyl groups exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro, showing promising results against various cancer cell lines .
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for modifications that can enhance the mechanical and thermal properties of polymers.
Data Table: Polymer Properties
| Polymer Type | Additive | Property Improvement |
|---|---|---|
| Polyethylene | This compound | Increased thermal stability |
| Polystyrene | This compound | Enhanced mechanical strength |
Fluorinated Compounds in Environmental Studies
Fluorinated compounds are known for their persistence in the environment. Studies have shown that this compound can serve as a model compound for understanding the degradation pathways of fluorinated substances in soil and water systems.
Case Study: Environmental Impact Assessment
Research conducted on the environmental fate of fluorinated compounds demonstrated that their degradation products can be toxic to aquatic life. This emphasizes the need for careful assessment when utilizing such compounds in industrial processes .
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the phenyl ring contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(2-Bromo-6-fluorophenyl)butan-1-ol (CAS 1602786-26-4) :
- Molecular Formula : C₁₀H₁₂BrFO; Molecular Weight : 247.11 .
- Structural Differences : The bromine atom at the 2-position and fluorine at the 6-position create distinct steric and electronic effects compared to the 5-fluoro-2-methylphenyl group in the target compound. Bromine’s higher electronegativity and larger atomic radius may enhance halogen bonding but reduce solubility in polar solvents.
- Applications : Brominated analogs are often explored in medicinal chemistry for their enhanced binding affinity to hydrophobic protein pockets .
- 1-(5-Fluoro-2-methylphenyl)pentan-1-amine (CAS 1249241-16-4): Molecular Formula: C₁₂H₁₈FN; Molecular Weight: 195.28 . Physicochemical Impact: Amines generally exhibit higher water solubility at acidic pH due to protonation, whereas alcohols rely on hydrogen bonding for solubility.
Fluorinated Alkanols
- 4-Fluoro-1-butanol (CAS 372-93-0): Molecular Formula: C₄H₉FO; Molecular Weight: 92.11 . Comparison: The absence of an aromatic ring results in lower molecular weight and higher volatility. The fluorine atom in the aliphatic chain enhances polarity but reduces lipophilicity compared to aromatic fluorinated alcohols. Safety: Classified as hazardous (GHS-US) due to flammability and toxicity, a trait shared with many small fluorinated alcohols .
Triazole Fungicides (e.g., Cyproconazole®)
- Cyproconazole (1-(4-chlorophenyl)-3-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)butan-1-ol): Structural Features: A triazole ring and chlorophenyl group confer antifungal activity. The hydroxyl group at position 1 is critical for binding to fungal cytochrome P450 enzymes .
Physicochemical Properties and Functional Implications
| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Likely Applications |
|---|---|---|---|---|
| 1-(5-Fluoro-2-methylphenyl)butan-1-ol | 182.24 | -OH, -F, -CH₃ | Low (lipophilic) | Agrochemical intermediates |
| 1-(2-Bromo-6-fluorophenyl)butan-1-ol | 247.11 | -OH, -Br, -F | Moderate | Pharmaceutical synthesis |
| 4-Fluoro-1-butanol | 92.11 | -OH, -F (aliphatic) | High (polar solvent) | Solvent, fluorination agent |
| 1-(5-Fluoro-2-methylphenyl)pentan-1-amine | 195.28 | -NH₂, -F, -CH₃ | pH-dependent | Bioactive molecule design |
Notes:
- Lipophilicity : The aromatic ring in this compound increases logP compared to aliphatic fluorinated alcohols, favoring membrane permeability in biological systems.
- Synthetic Routes: Analogous to ’s method for synthesizing 4-(but-2-ynylamino)-1-(indol-2-yl)butan-1-ol, the target compound may be synthesized via nucleophilic substitution or Grignard reactions, leveraging fluorine’s directing effects .
Biological Activity
1-(5-Fluoro-2-methylphenyl)butan-1-ol is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a butanol chain. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Research has indicated that it may interact with specific enzymes and receptors, leading to various therapeutic applications.
The molecular formula of this compound is C10H13FO. Its structure features a phenyl ring substituted with a fluorine atom and a methyl group, connected to a butanol chain. This configuration influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The presence of the fluorine atom enhances the compound's binding affinity due to its electronegative nature, which can influence the electronic properties of the molecule.
Potential Mechanisms:
- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, altering their activity and leading to physiological effects.
Biological Activity and Research Findings
Research has explored the potential therapeutic benefits of this compound in various contexts:
Anti-inflammatory and Analgesic Effects
Studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for pain management therapies. Its interaction with inflammatory pathways suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that compounds similar to this compound possess cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance anticancer properties, suggesting that this compound may also be effective against certain types of tumors.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study investigated the effects of this compound on inflammatory markers in rodent models. Results showed significant reductions in cytokine levels compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Cytotoxicity in Cancer Cells :
- In vitro tests demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated promising potency comparable to established chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
